molecular formula C22H17N3O3 B3544723 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

Cat. No. B3544723
M. Wt: 371.4 g/mol
InChI Key: DCRSSDKFVACVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is a synthetic compound used in scientific research for its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has attracted the attention of researchers due to its unique structural features and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone involves the modulation of various signaling pathways and molecular targets. It has been reported to inhibit the activity of enzymes such as topoisomerase, tyrosine kinase, and histone deacetylase, which are involved in the regulation of cell growth and proliferation. It also modulates the expression of various genes involved in the regulation of apoptosis, cell cycle, and angiogenesis. Moreover, it interacts with various receptors and ion channels in the nervous system, leading to the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Moreover, it reduces the production of reactive oxygen species and inhibits the activation of NF-κB, leading to the suppression of inflammation. Additionally, it enhances the survival and differentiation of neuronal cells by promoting the expression of neurotrophic factors and modulating the activity of ion channels.

Advantages and Limitations for Lab Experiments

3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with high purity and yield. It is also stable under normal laboratory conditions and can be stored for a long time without degradation. Moreover, it exhibits potent and selective activity against various molecular targets, making it a valuable tool for studying the underlying mechanisms of various diseases.
However, there are also some limitations associated with the use of this compound in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. It also has poor pharmacokinetic properties such as low oral bioavailability and rapid metabolism, which can limit its therapeutic potential. Moreover, its mechanism of action is not fully understood, which can hinder its clinical translation.

Future Directions

There are several future directions for the research on 3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone. One of the potential directions is to improve its pharmacokinetic properties by designing and synthesizing analogs with better solubility, stability, and bioavailability. Another direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which can facilitate the development of more effective and selective drugs.

Scientific Research Applications

3-(4-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells through multiple mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Moreover, it has shown anti-inflammatory activity by suppressing the production of inflammatory mediators such as cytokines and chemokines. Additionally, it has been found to possess neuroprotective activity by preventing neuronal damage and promoting neuronal survival.

properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-15-9-11-17(12-10-15)24-21(14-16-5-4-6-18(13-16)25(27)28)23-20-8-3-2-7-19(20)22(24)26/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRSSDKFVACVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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